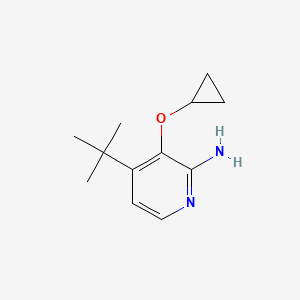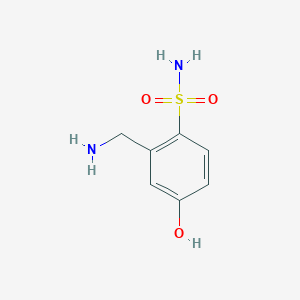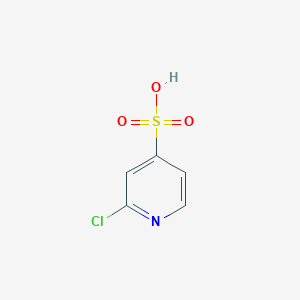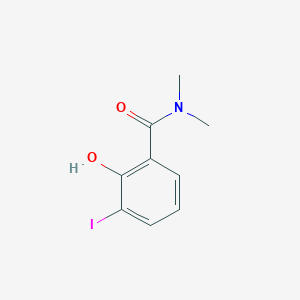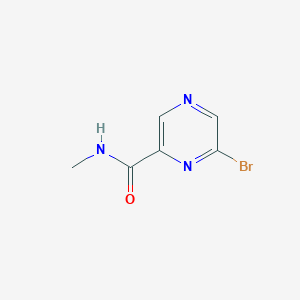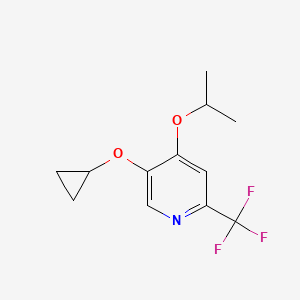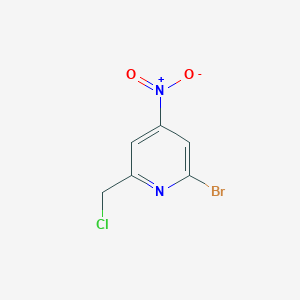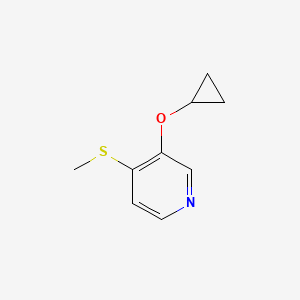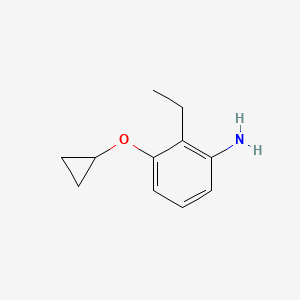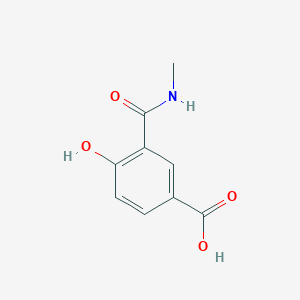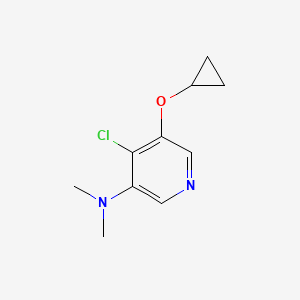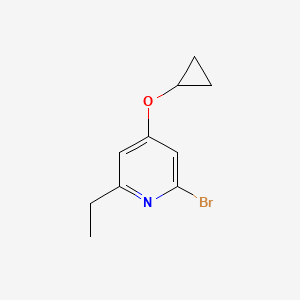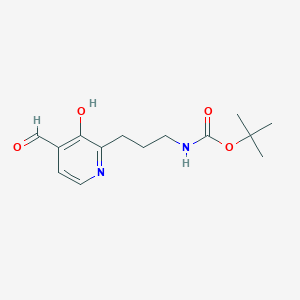
Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C11H14N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate group attached to the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with a suitable protecting group to form the protected intermediate.
Introduction of the Propyl Chain: The protected intermediate is then reacted with a propylating agent under basic conditions to introduce the propyl chain.
Formation of the Carbamate Group: The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired product
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Industry:
Material Science:
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The carbamate group can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The position and nature of the substituents on the pyridine ring can significantly affect the compound’s reactivity and properties.
- Reactivity: The presence of different functional groups (e.g., formyl, hydroxyl) can influence the types of reactions the compound undergoes.
- Applications: Each compound may have unique applications based on its specific structure and reactivity .
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-formyl-3-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-11-12(18)10(9-17)6-8-15-11/h6,8-9,18H,4-5,7H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
YVBWLPRAKVOVFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


